molecular formula C18H16N2O3 B2441587 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide CAS No. 2305480-39-9

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide

Cat. No.: B2441587
CAS No.: 2305480-39-9
M. Wt: 308.337
InChI Key: ZWHGEHKMHIUULI-UHFFFAOYSA-N
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Description

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a formyl group, a hydroxyphenylmethyl group, and a carboxamide group attached to an indole core, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

3-formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20(10-12-3-2-4-15(22)7-12)18(23)13-5-6-16-14(11-21)9-19-17(16)8-13/h2-9,11,19,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGEHKMHIUULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-formylindole with N-methyl-3-hydroxybenzylamine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 3-Carboxy-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide.

    Reduction: 3-Hydroxymethyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with a formyl group, known for its biological activities.

    N-Methylindole-3-carboxamide: Similar structure but lacks the hydroxyphenylmethyl group, resulting in different biological properties.

    3-Hydroxy-N-methylindole-6-carboxamide: Similar structure but lacks the formyl group, affecting its reactivity and applications.

Uniqueness

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the formyl and hydroxyphenylmethyl groups allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research.

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